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A comprehensive guide for researchers, scientists, and drug development professionals

detailing the structural and functional distinctions of Photosystem II (PSII) in higher plants and

cyanobacteria. This guide provides quantitative data, detailed experimental protocols, and

visual representations of key processes to facilitate a deeper understanding of this vital

photosynthetic complex.

Photosystem II is the multi-subunit protein complex embedded in the thylakoid membranes of

plants, algae, and cyanobacteria that performs the light-induced oxidation of water, a

fundamental process for life on Earth. While the core catalytic machinery of PSII is highly

conserved, significant differences exist between the PSII of higher plants and their

cyanobacterial ancestors, particularly in their light-harvesting antenna systems and the protein

composition of the oxygen-evolving complex (OEC). Understanding these differences is crucial

for fields ranging from basic photosynthetic research to the development of novel herbicides

and artificial photosynthetic systems.

Quantitative Comparison of PSII Characteristics
The following table summarizes key quantitative differences between PSII in a model plant

(spinach, Spinacia oleracea) and a model cyanobacterium (Synechocystis sp. PCC 6803).
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Characteristic Plants (Spinacia oleracea)
Cyanobacteria
(Synechocystis sp. PCC
6803)

Oxygen Evolution Rate ~5.85 µmol O₂ / (mg Chl · h)[1] ~5.3 mmol O₂ / (g DW · h)

Core Protein Stoichiometry

(D1:D2:CP47:CP43)
1:1:1:1 1:1:1:1[2]

Extrinsic Proteins of OEC PsbO, PsbP, PsbQ, PsbR PsbO, PsbU, PsbV, CyanoQ

Light-Harvesting Antenna
Light-Harvesting Complex II

(LHCII)
Phycobilisomes (PBS)

Major Antenna Pigments
Chlorophyll a, Chlorophyll b,

Carotenoids

Phycocyanin, Allophycocyanin,

Phycoerythrin (in some

species)

Chlorophyll a/b Ratio ~3:1[3][4]
Chlorophyll b is absent

(contains only Chlorophyll a)

Phycobiliprotein Ratio

(PC:APC)
Not Applicable

Variable, can be ~3:1 in strains

with full rods[5]

Experimental Protocols
Measurement of PSII Oxygen Evolution
This protocol describes the measurement of oxygen evolution rates using a Clark-type oxygen

electrode, a common method for assessing PSII activity.[6][7]

Materials:

Isolated thylakoid membranes (from spinach) or intact cyanobacterial cells (Synechocystis

sp. PCC 6803)

Reaction buffer (e.g., 50 mM HEPES-NaOH pH 7.5, 10 mM NaCl, 5 mM MgCl₂)

Artificial electron acceptor (e.g., 1 mM 2,6-dichloro-p-benzoquinone, DCBQ)

Clark-type oxygen electrode system
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Light source with controlled intensity

Procedure:

Calibrate the oxygen electrode according to the manufacturer's instructions.

Add a known volume of the reaction buffer to the electrode chamber and allow it to

equilibrate to the desired temperature (typically 25°C).

Add the thylakoid membrane suspension or cyanobacterial cells to the chamber to a final

chlorophyll concentration of 10-20 µg/mL.

Add the artificial electron acceptor to the chamber.

Record the rate of oxygen consumption in the dark for a few minutes to determine the

respiratory rate.

Illuminate the sample with a saturating light intensity and record the rate of oxygen evolution.

The net rate of oxygen evolution is the rate in the light minus the rate in the dark. Rates are

typically expressed as µmol O₂ per milligram of chlorophyll per hour.

Extraction and Quantification of Chlorophylls from
Spinach
This protocol outlines a standard method for extracting and quantifying chlorophyll a and b from

spinach leaves.[3][8][9]

Materials:

Fresh spinach leaves

80% (v/v) acetone

Mortar and pestle

Centrifuge and centrifuge tubes
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Spectrophotometer

Procedure:

Weigh a known amount of fresh spinach leaves (e.g., 0.1 g) and grind them in a mortar and

pestle with a small volume of 80% acetone.

Transfer the homogenate to a centrifuge tube and centrifuge at 5,000 x g for 5 minutes.

Collect the supernatant containing the pigments.

Measure the absorbance of the supernatant at 663 nm and 645 nm using a

spectrophotometer, with 80% acetone as a blank.

Calculate the concentrations of chlorophyll a and chlorophyll b using the following equations

(for 80% acetone):

Chlorophyll a (µg/mL) = 12.7 * A₆₆₃ - 2.69 * A₆₄₅

Chlorophyll b (µg/mL) = 22.9 * A₆₄₅ - 4.68 * A₆₆₃

Calculate the chlorophyll a/b ratio.

Extraction and Quantification of Phycobiliproteins from
Synechocystis sp. PCC 6803
This protocol describes the extraction and quantification of the major phycobiliproteins,

phycocyanin (PC) and allophycocyanin (APC), from Synechocystis sp. PCC 6803.[10][11][12]

[13]

Materials:

Synechocystis sp. PCC 6803 cell pellet

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0)

Glass beads or sonicator for cell disruption
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Centrifuge and centrifuge tubes

Spectrophotometer

Procedure:

Resuspend a known amount of the cyanobacterial cell pellet in phosphate buffer.

Disrupt the cells by vortexing with glass beads or by sonication on ice.

Centrifuge the homogenate at 10,000 x g for 10 minutes to pellet the cell debris.

Collect the blue-colored supernatant containing the phycobiliproteins.

Measure the absorbance of the supernatant at 620 nm and 650 nm.

Calculate the concentrations of PC and APC using appropriate equations (extinction

coefficients can vary slightly between studies):

PC (mg/mL) = (A₆₂₀ - 0.474 * A₆₅₀) / 5.34

APC (mg/mL) = (A₆₅₀ - 0.208 * A₆₂₀) / 5.09

Calculate the phycocyanin to allophycocyanin ratio.

Visualizing Key Processes
Photosystem II Assembly Pathway
The biogenesis of PSII is a complex, stepwise process involving the assembly of numerous

protein subunits and cofactors. While the core assembly pathway is conserved, there are

notable differences in the assembly factors and the integration of the oxygen-evolving complex

between plants and cyanobacteria.
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Caption: Stepwise assembly of Photosystem II in plants and cyanobacteria.

State Transitions in Photosynthesis
State transitions are a short-term regulatory mechanism that balances the distribution of light

energy between PSII and PSI in response to changes in light quality. This process involves the

reversible association of the mobile light-harvesting antenna with either photosystem.
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Caption: Regulation of state transitions in plants and cyanobacteria.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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